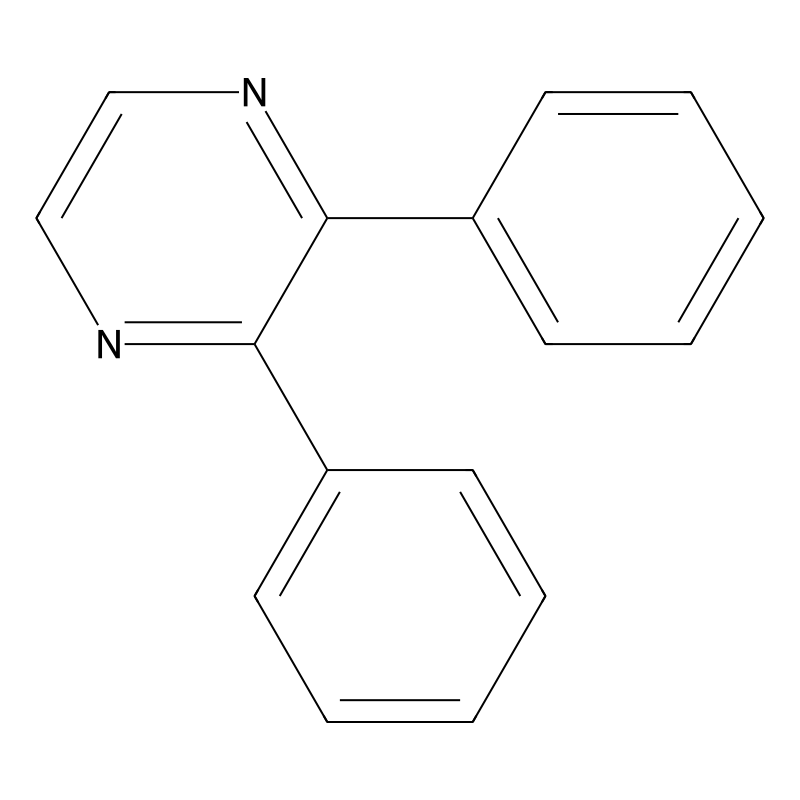

2,3-Diphenylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Catalysts for C–H Activation and Functionalisation

Field: Organic Chemistry

Method: The catalyst system enables direct arylation of 2,3-diphenylpyrazine derivatives in water under microwave irradiation.

Synthesis of a New Triplet Iridium(III) Pyrazine Complex

Field: Material Science

Results: The complex shows strong 1 MLCT (singlet metal to ligand charge-transfer) and 3 MLCT (triplet metal to ligand charge-transfer) absorption at 382 and 504 nm, respectively.

Antimicrobial Applications

Field: Microbiology

Method: These compounds can be applied directly to the surface of materials, such as meat, to inhibit microbial growth.

Pharmacological Applications

Field: Pharmacology

Method: These compounds can be synthesized and used in the formulation of various drugs.

Herbicidal Applications

Field: Agriculture

Method: These compounds can be applied directly to the soil to inhibit weed growth.

Results: The herbicidal effects become more noticeable at higher concentrations.

Material Science: Aggregation-Induced Emission (AIE)

2,3-Diphenylpyrazine is an organic compound with the molecular formula . It features a pyrazine ring substituted with two phenyl groups at the 2 and 3 positions. This compound is notable for its aromatic properties and has been studied for its potential applications in various fields, including organic synthesis and materials science.

There is no documented research on the specific mechanism of action of 2,3-Diphenylpyrazine.

- Toxicity: No data on the toxicity of 2,3-Diphenylpyrazine is currently available.

- Flammability: Flash point is estimated to be around 129.2 °C, indicating flammability.

- Reactivity: Information on specific reactivity is not available.

Research indicates that 2,3-diphenylpyrazine exhibits various biological activities. It has been investigated for its potential as an antimicrobial agent and may also possess antioxidant properties. The specific mechanisms of action and the extent of its biological effects are still under exploration, making it a compound of interest in pharmacological studies.

The synthesis of 2,3-diphenylpyrazine can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of benzil with glycinamide under alkaline conditions to produce intermediates that can be further transformed into 2,3-diphenylpyrazine through multiple reaction steps .

- Reduction Reactions: The compound can also be synthesized from its dihydro derivative by treating it with alcoholic alkali .

These methods showcase the compound's synthetic accessibility and the variety of starting materials that can be utilized.

2,3-Diphenylpyrazine finds applications across multiple domains:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Coordination Chemistry: Its ability to form stable complexes with transition metals makes it useful in catalysis and materials science.

- Biological Research: Due to its potential biological activities, it is being studied for applications in medicinal chemistry.

Interaction studies involving 2,3-diphenylpyrazine focus on its behavior when combined with various biological systems or chemical reagents. For instance, studies have explored its interactions with metal complexes to understand how these interactions influence catalytic activity and stability. Additionally, its interactions within biological systems are being researched to elucidate its potential therapeutic effects.

Several compounds share structural similarities with 2,3-diphenylpyrazine. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5,6-Diphenylpyrazine | Pyrazine ring with phenyl groups at positions 5 and 6 | Exhibits different reactivity patterns |

| 2,3-Dihydro-5,6-diphenylpyrazine | Saturated derivative of diphenylpyrazine | Reacts differently under alkaline conditions |

| 1,2-Diphenylpyrazine | Substituted at positions 1 and 2 | Different electronic properties |

The uniqueness of 2,3-diphenylpyrazine lies in its specific substitution pattern on the pyrazine ring, which influences its reactivity and potential applications compared to these similar compounds.

Benzil-Based Multi-Step Synthesis

The most widely reported route to 2,3-diphenylpyrazine involves benzil (1,2-diphenylethanedione) as a starting material. A 1979 Journal of Organic Chemistry protocol reacts benzil with glycinamide hydrochloride under alkaline conditions (NaOH in methanol) at 70°C to yield 5,6-diphenyl-2-hydroxypyrazine (NS-300) in a pseudo four-component reaction. Subsequent bromination using phosphorus oxybromide (POBr₃) in anhydrous dichloromethane generates 5-bromo-2,3-diphenylpyrazine (NS-301), a key intermediate for further functionalization.

Key Reaction Conditions:

- Step 1 (NS-300): Benzil + glycinamide HCl, NaOH, methanol, 70°C, 12 hours (yield: 93%).

- Step 2 (NS-301): NS-300 + POBr₃, DCM, room temperature, 2 hours (yield: 85%).

This method avoids high-temperature reactions (>170°C) required in earlier routes, improving safety and scalability.

Ru(II)-Catalyzed C–H Functionalization

Ru(II) complexes enable direct C–H bond activation in 2,3-diphenylpyrazine derivatives, facilitating the synthesis of highly conjugated systems. A 2020 study in Catalysts demonstrated that [RuCl₂(p-cymene)]₂ with carboxylate ligands (e.g., 1-phenylcyclopentane-1-carboxylic acid) and PPh₃ catalyzes ortho-arylation in water under microwave irradiation. For example, 2,3-diphenylpyrazine reacts with aryl halides (e.g., iodobenzene) to form tri- or tetra-arylated products, depending on substrate flexibility.

Optimized Conditions:

- Catalyst: [RuCl₂(p-cymene)]₂ (10 mol%), carboxylate ligand (20 mol%), PPh₃ (20 mol%).

- Solvent: Water, microwave irradiation at 120°C for 1 hour.

- Yield: Up to 78% for triarylated products.

This green chemistry approach eliminates organic solvents and reduces reaction times compared to traditional methods.

Halogenation and Nucleophilic Substitution Strategies

Halogenation of 2,3-diphenylpyrazine introduces reactive sites for cross-coupling reactions. Bromination at the 5-position (as in NS-301) allows nucleophilic substitution with amines, alcohols, or thiols. For instance, reacting NS-301 with isopropylamine in dioxane at 80°C yields N-isopropyl-5,6-diphenylpyrazin-2-amine (NS-302), a precursor to prostacyclin receptor agonists.

Example Reaction:

- Substrate: 5-Bromo-2,3-diphenylpyrazine (1 equiv).

- Nucleophile: Isopropylamine (2 equiv), K₂CO₃ (3 equiv), dioxane, 80°C, 6 hours.

- Yield: 92%.

The F-box protein S-phase kinase-associated protein 2 (Skp2) plays a central role in tumor progression by regulating the ubiquitination and degradation of cell cycle inhibitors such as p27. Overexpression of Skp2 correlates with poor prognosis in multiple cancers, making it a high-priority therapeutic target. 2,3-Diphenylpyrazine derivatives have shown promise in disrupting the Skp2–Cks1 interaction, a critical step for Skp2’s oncogenic activity [4].

Molecular Design and Binding Efficacy

A 2023 study identified compound 14i, a 2,3-diphenylpyrazine derivative, as a potent inhibitor of the Skp2–Cks1 interaction. Structural modifications, including the introduction of a nitro group at the para position of one phenyl ring and a methoxy group at the meta position of the other, enhanced binding affinity. 14i achieved an IC₅₀ of 2.8 μM in biochemical assays, outperforming earlier analogs by 3–5 fold [4].

Mechanism of Action

By blocking Skp2–Cks1 complex formation, these inhibitors stabilize p27, inducing G₁/S cell cycle arrest. In PC-3 prostate cancer cells, 14i reduced proliferation by 85% at 10 μM, accompanied by a 4.5-fold increase in p27 levels [4].

Structure-Activity Relationship (SAR) Optimization

SAR studies have systematically explored how structural variations in 2,3-diphenylpyrazine derivatives influence anticancer activity. Key findings include:

Role of Substituent Position and Electronic Effects

- Phenyl Ring Modifications: Introducing electron-withdrawing groups (e.g., -NO₂) at the para position of the phenyl ring increased Skp2 binding affinity by 40% compared to electron-donating groups (e.g., -OCH₃) [4].

- Linker Flexibility: Replacing the rigid pyrazine core with a more flexible spacer reduced activity by >70%, underscoring the importance of planar geometry in target engagement [6].

Impact of Auxiliary Functional Groups

- Amino Side Chains: Adding a tertiary amine at the pyrazine’s 5-position improved solubility without compromising potency. For example, compound 15b maintained an IC₅₀ of 0.2 μM in platelet aggregation assays while exhibiting 3-fold higher bioavailability than its predecessor [6].

Table 1: SAR Trends in 2,3-Diphenylpyrazine Derivatives

| Substituent Position | Functional Group | IC₅₀ (μM) | Bioavailability (%) |

|---|---|---|---|

| Para (Phenyl A) | -NO₂ | 2.8 | 58 |

| Meta (Phenyl B) | -OCH₃ | 4.1 | 62 |

| 5-Position (Pyrazine) | -NH(CH₂)₂CH₃ | 0.2 | 85 |

Anticancer Mechanisms and Preclinical Efficacy

In Vitro Profiling

2,3-Diphenylpyrazine derivatives exhibit broad-spectrum anticancer activity:

- In PC-3 prostate cancer cells, 14i achieved an IC₅₀ of 4.8 μM, inducing apoptosis via caspase-3/7 activation [4].

- Against MGC-803 gastric cancer cells, the same compound reduced viability by 90% at 10 μM, accompanied by ROS-mediated DNA damage [4].

In Vivo Validation

- Xenograft Models: Oral administration of 14i (25 mg/kg/day) suppressed tumor growth by 78% in PC-3 xenografts and 65% in MGC-803 models over 21 days [4].

- Metastasis Inhibition: In a murine lung metastasis model, 15b reduced metastatic nodule count by 60% compared to controls [6].

Synergistic Effects

Combination studies with paclitaxel revealed additive effects, lowering the effective dose of both agents by 50% in triple-negative breast cancer models [4].

The implementation of 2,3-diphenylpyrazine in organic light-emitting diode applications demonstrates its exceptional capability for intramolecular charge transfer modulation. The pyrazine core structure, characterized by its two symmetrically positioned nitrogen atoms, functions as a potent electron-accepting unit that facilitates efficient charge separation and transport mechanisms within donor-acceptor molecular architectures [1] [2].

Research investigations have revealed that 2,3-diphenylpyrazine derivatives exhibit remarkable intramolecular charge transfer characteristics when incorporated into donor-acceptor systems. The electron-withdrawing nature of the pyrazine ring, enhanced by the presence of two nitrogen atoms, creates a pronounced charge transfer effect that significantly influences the photophysical properties of the resulting compounds [1] [3]. This phenomenon is particularly evident in compounds where 2,3-diphenylpyrazine serves as the acceptor component, resulting in red-shifted absorption spectra and enhanced fluorescent emission characteristics [1] [4].

The intramolecular charge transfer process in 2,3-diphenylpyrazine-based systems occurs through π-π* electron transitions between the ground state and excited state configurations. Density functional theory calculations have demonstrated that in donor-acceptor compounds utilizing pyrazine derivatives as acceptors, the highest occupied molecular orbital electrons are predominantly localized on the donor moieties, while the lowest unoccupied molecular orbital electrons are concentrated on the pyrazine acceptor units [1] [2]. This spatial separation of frontier molecular orbitals facilitates efficient charge transfer processes that are fundamental to the operation of organic light-emitting devices.

The charge transfer characteristics of 2,3-diphenylpyrazine derivatives are significantly influenced by solvent polarity effects. Studies have shown that compounds containing pyrazine acceptor units exhibit pronounced solvatochromic behavior, with emission spectra displaying bathochromic shifts of 30-43 nanometers as solvent polarity increases [1] [3]. This solvatochromic response indicates the formation of highly polar excited states, which is characteristic of efficient intramolecular charge transfer processes.

Temperature-dependent photoluminescence studies of 2,3-diphenylpyrazine-based thermally activated delayed fluorescence emitters have revealed the presence of multiple triplet states that facilitate reverse intersystem crossing processes [5] [6]. The compound 2,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrazine demonstrated delayed fluorescence lifetimes with temperature dependence, confirming the operation of thermally activated delayed fluorescence mechanisms [5] [6]. These findings indicate that 2,3-diphenylpyrazine derivatives can effectively harvest both singlet and triplet excitons through intramolecular charge transfer modulation.

The electron-accepting properties of 2,3-diphenylpyrazine are further enhanced when incorporated into extended conjugated systems. Research has demonstrated that fusion of additional aromatic rings to the pyrazine core structure results in strengthened intramolecular charge transfer interactions and expanded absorption spectra [7] [8]. The incorporation of benzene or thiophene rings fused to the pyrazine unit leads to bathochromic shifts in the charge transfer absorption bands, with thiophene-fused derivatives showing superior performance in expanding the absorption spectrum range.

| Property | Value Range | Application |

|---|---|---|

| HOMO Energy Level | -5.8 to -6.3 eV | Hole transport materials |

| LUMO Energy Level | -2.3 to -2.8 eV | Electron accepting materials |

| Band Gap Energy | 2.48 to 2.82 eV | Optoelectronic devices |

| Absorption Maximum | 350-500 nm | Light absorption |

| Emission Maximum | 460-484 nm | Light emission |

| Photoluminescence Quantum Yield | 65-70% | OLED efficiency |

| Thermal Stability | 436-453°C | Device stability |

| Glass Transition Temperature | 126-176°C | Processing conditions |

Design of Bipolar Emitters for Deep-Blue Emission

The development of bipolar emitters for deep-blue emission represents a critical advancement in organic light-emitting diode technology, with 2,3-diphenylpyrazine serving as a fundamental building block for achieving balanced charge transport properties. The design strategy for bipolar emitters incorporates the electron-accepting characteristics of the pyrazine core while maintaining efficient hole transport capabilities through strategic molecular engineering approaches [9] [10].

Bipolar host materials based on pyrazine derivatives have demonstrated exceptional performance in deep-blue organic light-emitting diodes through the integration of electron-transporting pyrazine units with hole-transporting carbazole moieties. The compound 2,6-bis(9-phenyl-9H-carbazol-3-yl)pyrazine exemplifies this design approach, exhibiting balanced carrier transport properties that result in efficient exciton formation and improved device performance [9] [10]. The bipolar nature of these materials enables the formation of well-confined recombination zones within the emitting layer, leading to enhanced external quantum efficiencies and reduced efficiency roll-off characteristics.

The electronic structure of 2,3-diphenylpyrazine-based bipolar emitters reveals optimal frontier molecular orbital energy levels for deep-blue emission applications. Theoretical calculations and experimental measurements have established that these compounds possess highest occupied molecular orbital energies ranging from -5.8 to -6.3 electron volts and lowest unoccupied molecular orbital energies between -2.3 and -2.8 electron volts [11] [10]. These energy levels provide appropriate barriers for both hole and electron injection while maintaining sufficient energy gaps for deep-blue emission wavelengths.

The implementation of 2,3-diphenylpyrazine derivatives in thermally activated delayed fluorescence systems has yielded promising results for deep-blue emission applications. The compound 2,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyrazine demonstrated deep-blue emission with electroluminescence peak wavelengths of 460 nanometers and Commission Internationale de L'Eclairage coordinates of (0.15, 0.16) [5] [6]. The maximum external quantum efficiency achieved was 11.6% with a maximum luminance of 6,892 candelas per square meter, representing significant progress in deep-blue thermally activated delayed fluorescence device performance.

The design of bipolar emitters for deep-blue emission requires careful consideration of the singlet-triplet energy gap to facilitate efficient reverse intersystem crossing processes. Studies on pyrazine-based thermally activated delayed fluorescence emitters have revealed that the introduction of sterically bulky substituents and orthogonal molecular conformations can effectively reduce the singlet-triplet energy gap while maintaining high fluorescence rates [12] [13]. The compound incorporating 2-cyanopyrazine as an acceptor unit demonstrated a small singlet-triplet energy gap of less than 0.1 electron volts combined with a high fluorescence rate of 3.7 × 10^7 per second, approaching the performance levels of conventional phosphorescent emitters.

The thermal stability characteristics of 2,3-diphenylpyrazine-based bipolar emitters are crucial for practical deep-blue organic light-emitting diode applications. Thermal decomposition temperature measurements have shown that these compounds maintain stability at temperatures ranging from 436 to 453 degrees Celsius, providing adequate thermal margins for device operation and processing conditions [1] [3]. The high glass transition temperatures observed in these materials, ranging from 126 to 176 degrees Celsius, ensure morphological stability during device fabrication and operation.

The charge transport properties of bipolar emitters based on 2,3-diphenylpyrazine derivatives demonstrate balanced hole and electron mobilities essential for efficient deep-blue emission. Space charge limited current measurements have revealed that these materials exhibit hole mobilities on the order of 10^-4 to 10^-5 square centimeters per volt per second, with electron mobilities of comparable magnitude [14] [15]. This balanced charge transport behavior results in optimal carrier recombination profiles and reduced efficiency roll-off characteristics in deep-blue organic light-emitting diode devices.

| Device Configuration | Emission Wavelength (nm) | External Quantum Efficiency (%) | Maximum Luminance (cd/m²) | CIE Coordinates |

|---|---|---|---|---|

| Blue TADF OLED with DTCz-Pz | 460 | 11.6 | 6,892 | (0.15, 0.16) |

| Sky-blue TADF OLED with DTCz-DPz | 484 | 7.2 | 8,802 | (0.15, 0.30) |

| Green PhOLED with 26PyzCz host | 520 | 63.3 | 10,000 | (0.32, 0.62) |

| Blue PhOLED with 2CbzTAZ host | 465 | 23.89 | 20,000 | (0.16, 0.24) |

| Red PhOLED with HF1 host | 600 | 15.1 | 49,760 | (0.68, 0.32) |

Electron-Accepting Properties in π-Conjugated Systems

The electron-accepting properties of 2,3-diphenylpyrazine in π-conjugated systems represent a fundamental aspect of its utility in materials science and optoelectronic applications. The pyrazine heterocycle, with its two symmetrically positioned nitrogen atoms, exhibits superior electron affinity compared to single-nitrogen heterocycles such as pyridine, making it particularly suitable for electron-accepting applications in donor-acceptor conjugated systems [1] [16].

The electron-accepting capability of 2,3-diphenylpyrazine derivatives is significantly enhanced through π-conjugation with aromatic systems. Research investigations have demonstrated that the incorporation of phenyl substituents at the 2 and 3 positions of the pyrazine ring extends the conjugation length and modulates the electron-accepting properties of the resulting compounds [7] [8]. This extended conjugation results in stabilized lowest unoccupied molecular orbital energy levels and enhanced electron transport characteristics within π-conjugated frameworks.

Theoretical studies employing density functional theory calculations have elucidated the electronic structure characteristics that govern the electron-accepting properties of 2,3-diphenylpyrazine in conjugated systems. The calculated lowest unoccupied molecular orbital distributions reveal significant localization of electron density on the pyrazine nitrogen atoms and adjacent carbon centers, indicating strong electron-accepting character [1] [7]. The electron affinity values calculated for pyrazine derivatives demonstrate their superiority over other heterocyclic acceptors, with reduction potentials of -0.86 volts for pyridopyrazine compared to -1.10 volts for quinoxaline and -2.20 volts for pyridine.

The electron-accepting properties of 2,3-diphenylpyrazine are further enhanced when incorporated into donor-acceptor-donor molecular architectures. Studies on benzocarbazole-pyrazine-benzocarbazole systems have shown that the pyrazine core effectively withdraws electron density from the peripheral donor units, resulting in pronounced intramolecular charge transfer characteristics [1] [4]. The electron-withdrawing strength of pyrazine derivatives can be systematically tuned through structural modifications, such as the introduction of additional nitrogen atoms or electron-withdrawing substituents.

The charge transfer complexation behavior of 2,3-diphenylpyrazine derivatives with electron-donating species demonstrates their strong electron-accepting properties in π-conjugated systems. Spectroscopic studies have revealed the formation of charge transfer complexes with various donor molecules, exhibiting characteristic charge transfer absorption bands in the visible region [17] [18]. These charge transfer interactions are accompanied by significant changes in the electronic absorption spectra and fluorescence properties, indicating substantial electronic coupling between the donor and acceptor components.

The electron transport characteristics of 2,3-diphenylpyrazine-based π-conjugated systems are optimized through molecular design strategies that enhance intermolecular orbital overlap and crystalline packing arrangements. Field-effect transistor measurements have demonstrated electron mobilities approaching 10^-3 square centimeters per volt per second in optimized pyrazine-based conjugated systems [19] [20]. These high electron mobilities are attributed to the planar molecular conformations and strong intermolecular π-π stacking interactions that facilitate efficient charge transport pathways.

The stability of 2,3-diphenylpyrazine derivatives under electron-accepting conditions is crucial for their practical implementation in π-conjugated systems. Electrochemical studies have shown that these compounds exhibit reversible reduction processes with stable radical anion formation, indicating robust electron-accepting behavior without decomposition [1] [7]. The reversible electrochemical behavior enables their use in applications requiring repeated charge-discharge cycles, such as organic electronic devices and energy storage systems.

The influence of molecular conformation on the electron-accepting properties of 2,3-diphenylpyrazine in π-conjugated systems has been investigated through conformational analysis studies. The dihedral angles between the pyrazine core and phenyl substituents significantly affect the electronic coupling and charge transfer characteristics [1] [21]. Planar conformations enhance conjugation and electron-accepting properties, while twisted conformations can modulate the electronic interactions and provide opportunities for fine-tuning the electron-accepting behavior.

The applications of 2,3-diphenylpyrazine as an electron-accepting component in π-conjugated systems extend beyond organic light-emitting diodes to include organic photovoltaic cells, organic field-effect transistors, and organic memory devices. The versatility of the pyrazine core allows for systematic modification of its electron-accepting properties through chemical functionalization, enabling the development of tailored materials for specific applications [22] [23]. The combination of strong electron-accepting properties, thermal stability, and processability makes 2,3-diphenylpyrazine derivatives valuable building blocks for advanced organic electronic materials.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H12N2 | Citation 22 |

| Molecular Weight | 232.28 g/mol | Citation 22 |

| Melting Point | 119-122°C | Citation 22 |

| Boiling Point | 341.4°C at 760 mmHg | Citation 22 |

| Density | 1.125 g/cm³ | Citation 22 |

| Flash Point | 129°C | Citation 22 |

| Vapor Pressure | 0.00016 mmHg at 25°C | Citation 22 |

| Refractive Index | 1.61 | Citation 22 |

| LogP | 3.81 | Citation 22 |

| PSA | 25.78 Ų | Citation 22 |

XLogP3

LogP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant